piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a hybrid organic salt featuring a piperazin-1-ium cation and a triazole-sulfanyl-acetate anion. The compound combines a piperazine ring (a six-membered heterocycle with two nitrogen atoms) with a 1,2,4-triazole moiety linked via a sulfanylacetate bridge.
For instance, the related compound 4-[(3,4,5-trimethoxyphenyl)methyl]this compound (CAS: 1909305-69-6) is marketed as a small-molecule scaffold for drug discovery, emphasizing the utility of this structural framework .
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.C4H10N2/c1-3-6-5(8-7-3)11-2-4(9)10;1-2-6-4-3-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIVCBYDWWCNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O.C1CNCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate . This intermediate can then be further reacted with appropriate reagents to introduce the sulfanylacetic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow processes to ensure high efficiency and selectivity. A novel, metal-free process for the synthesis of similar triazole compounds has been reported, which features an efficient construction of the triazole ring under flow conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the triazole ring.
Scientific Research Applications
Medicinal Chemistry
Piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has been investigated for its potential as an anti-cancer agent. The compound is believed to inhibit tubulin polymerization, a critical process in cell division, making it a candidate for cancer therapeutics. Its mechanism of action involves binding to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest.
Pharmacological Properties
The compound exhibits promising antimicrobial activity against various pathogens:
- Antifungal Activity : It has shown effectiveness against several fungal strains, potentially through inhibition of key enzymatic pathways.
- Antibacterial Properties : Studies indicate its potential in treating bacterial infections by targeting bacterial cell wall synthesis.
- Antiviral Potential : Research is ongoing to explore its efficacy against viral infections, particularly those resistant to conventional treatments.
Biological Research
Research involving this compound has focused on enzyme inhibition studies. Notably:
- Thioredoxin Reductase Inhibition : This enzyme plays a crucial role in maintaining cellular redox balance; inhibition can lead to increased oxidative stress in cancer cells.
- Histone Demethylases Targeting : The compound may influence epigenetic modifications by inhibiting histone demethylases, thus affecting gene expression profiles.
Industrial Applications
Beyond medicinal uses, this compound has potential applications in the development of new agrochemicals and pharmaceuticals. Its unique chemical structure allows for modifications that could enhance its efficacy or reduce toxicity.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined the effects of piperazin-1-ium derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells by inducing apoptosis through microtubule disruption.
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Antimicrobial Agents and Chemotherapy, piperazin derivatives were tested against a panel of fungal and bacterial pathogens. The results demonstrated that the compound exhibited superior activity against resistant strains of Staphylococcus aureus and Candida albicans, highlighting its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. The triazole ring can coordinate with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Diversity : The 1,2,4-triazole ring tolerates diverse substituents (e.g., methyl, bromophenyl, furan) without losing structural integrity, enabling tailored bioactivity .
- Piperazine Modifications : Adding hydrophobic groups (e.g., trimethoxyphenylmethyl) to the piperazine ring enhances solubility and target affinity, as seen in the CAS 1909305-69-6 derivative .
- Backbone Flexibility: The sulfanylacetate bridge allows conjugation with alcohols (e.g., ethanol in ) or amides (e.g., acetamides in ), broadening synthetic applications.
Characterization Techniques:
- Spectroscopy : 1D/2D NMR (e.g., DEPT135, HSQC) and HRMS are standard for confirming triazole-piperazine derivatives .
Biological Activity
Piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that has garnered attention for its potential therapeutic applications. This article provides an in-depth review of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential.
Compound Overview
The compound features a piperazine ring substituted with a triazole moiety linked through a sulfanyl group. Its molecular formula is with a molecular weight of approximately 439.5 g/mol. The unique structure allows for diverse chemical interactions, making it a subject of interest in medicinal chemistry.
Biological Activity
Initial studies indicate that this compound exhibits significant biological activity across multiple domains:
Antimicrobial Activity
The compound has been tested against various bacterial strains. For instance, studies have shown that it possesses notable antibacterial effects against Gram-positive and Gram-negative bacteria. The specific inhibition zones observed during testing are summarized in the following table:
| Bacterial Strain | Activity | Inhibition Zone (mm) |
|---|---|---|
| Escherichia coli (G-) | Moderate | 12 |
| Klebsiella pneumoniae (G-) | Weak | 8 |
| Staphylococcus aureus (G+) | Strong | 15 |
| Streptococcus mutans (G+) | Good | 14 |
These results suggest that the compound may be effective as a potential antimicrobial agent .
Anticancer Properties
Research has also explored the anticancer potential of piperazin-1-ium derivatives. In vitro studies have demonstrated activity against several human cancer cell lines, including breast (MCF-7), colon (HT29), and ovarian (A2780) cancers. The following table summarizes the growth inhibition percentages observed at a concentration of 25 μM:
| Cell Line | Growth Inhibition (%) | GI50 (μM) |
|---|---|---|
| MCF-7 | 60 | 3.1 |
| HT29 | 50 | 14 |
| A2780 | 55 | 11 |
The data indicates that modifications to the piperazine structure can enhance cytotoxicity and selectivity towards cancer cells .
The biological activity of this compound is thought to stem from its ability to interact with multiple molecular targets. The triazole moiety is known for its role in enzyme inhibition and has been linked to various therapeutic effects in cancer treatment and antimicrobial applications .
Case Studies
Recent case studies have highlighted the therapeutic potential of related compounds:
- Case Study on Anticancer Activity : A study involving analogs of piperazine derivatives showed promising results against pancreatic cancer cell lines, with some compounds exhibiting GI50 values lower than 10 μM. This suggests a need for further exploration into structure-activity relationships to optimize efficacy .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar triazole derivatives demonstrated effective inhibition against resistant bacterial strains, indicating that modifications to the sulfanyl group could enhance bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
